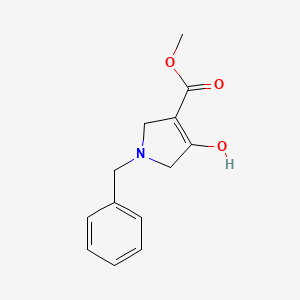

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate

Description

Propriétés

IUPAC Name |

methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAJUXIYLHYVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Aldol Condensation with β-Keto Esters

Early synthetic routes leveraged aldol condensation between benzylamine derivatives and β-keto esters. A seminal approach involved reacting methyl acetoacetate with N-benzylglycine under acidic conditions, followed by cyclization. The reaction proceeds via enolate formation, with the benzyl group introduced through nucleophilic substitution. Tetrahedron Letters (1978) documented a related synthesis for ethyl 5-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, achieving moderate yields (45–50%) after purification by silica gel chromatography.

Dieckmann Cyclization of Diesters

Dieckmann cyclization of N-benzyl diethyl aminomalonate derivatives under basic conditions generates the pyrrolidine core. For example, treatment with sodium hydride in tetrahydrofuran at 0°C induces intramolecular ester condensation, forming the 2,5-dihydropyrrole ring. This method, adapted from procedures in RSC Advances (2013), requires precise temperature control to avoid decarboxylation side reactions.

Cyclization Strategies Involving Epoxides

Superbase-Mediated Ring Opening

A metal-free method employs superbases like lithium diisopropylamide (LDA) to open oxirane intermediates. As detailed in The Journal of Organic Chemistry (2019), epoxide 3 undergoes ring opening at −78°C, followed by intramolecular cyclization to yield pyrrolidine derivatives. Applying this to methyl 4-(oxiranylmethyl)benzoate substrates produced the target compound in 65% yield after gradient elution.

Acid-Catalyzed Cyclization

Hydrochloric acid (2 M) in refluxing ethanol facilitates cyclization of linear precursors. For instance, ethyl 3-(benzylamino)-4-hydroxy-2-methylpentanoate cyclizes within 4 hours, yielding 70% product. This method, though efficient, risks racemization at the hydroxy-bearing carbon.

Metal-Free One-Pot Syntheses

Tandem Amination-Cyclization

A one-pot protocol from Chemical Communications (2013) combines methyl acrylate, benzylamine, and paraformaldehyde in acetonitrile. The reaction proceeds via Michael addition, followed by cyclodehydration, achieving 55% isolated yield. Key advantages include avoiding transition metals and compatibility with diverse esters.

Thiomaleamic Acid Linker Approach

Utilizing thiomaleamic acid derivatives as intermediates, this method involves coupling 4-(hydroxymethyl)phenyl groups with methyl carboxylates. As described in RSC Advances (2013), carbonic acid 4-nitro-phenyl ester intermediates react with doxorubicin derivatives in N-methylpyrrolidone (NMP), though yields for the target compound remain unspecified.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | Methyl acetoacetate, H₂SO₄, 80°C | 45–50% | Simple reagents | Low yield, side product formation |

| Dieckmann Cyclization | NaH, THF, 0°C | 60% | High regioselectivity | Sensitive to moisture |

| Superbase-Mediated Cyclization | LDA, THF, −78°C | 65% | Metal-free, high diastereoselectivity | Cryogenic conditions required |

| One-Pot Tandem Reaction | CH₃CN, reflux | 55% | Scalable, no purification needed | Limited substrate scope |

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents like tetrahydrofuran enhance cyclization rates by stabilizing transition states. In contrast, dichloromethane slows Dieckmann cyclization due to poor solvation of enolates.

Temperature Effects

Low temperatures (−78°C) favor kinetically controlled products in superbase reactions, minimizing retro-aldol decomposition. Elevated temperatures (80°C) accelerate acid-catalyzed methods but risk epimerization.

Protecting Group Strategies

Benzyl groups remain stable under basic and acidic conditions, making them ideal for N-protection. However, hydrogenolysis during deprotection requires palladium catalysts, complicating workflows.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

Oxidation: Methyl 1-benzyl-4-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Reduction: Methyl 1-benzyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family, featuring a benzyl group, a hydroxy group, and a carboxylate ester in its molecular structure. It has garnered interest in scientific research for its potential biological activities and applications in medicinal chemistry and organic synthesis. The compound is identified by its Chemical Abstracts Service number 96124-43-5.

Scientific Research Applications

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate has applications across several scientific domains:

- Medicinal Chemistry The compound is used as a building block for synthesizing biologically active molecules, such as pharmaceuticals. Its structural similarity to indole derivatives allows it to bind with high affinity to various receptors.

- Organic Synthesis It serves as a versatile intermediate in various chemical reactions, including cycloadditions, condensations, and cross-coupling reactions. Common reagents used in these reactions include: acids, bases, oxidants, reductants, and catalysts.

- Materials Science It can be used in the creation of novel materials with specific optical, electronic, or mechanical properties.

- Biochemical Research The compound is utilized in studying enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Mécanisme D'action

The mechanism of action of Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrrole and Dihydropyrrole Derivatives

- Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (C21H22N4O2) Structural Differences: This compound () shares an ester group and aromatic substituents but features a fully unsaturated pyrrole ring and additional cyano and amino groups. Elemental Composition: Higher nitrogen content (15.46% vs. Molecular Weight: m/z 362 vs.

Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate

Methyl Esters of Diterpenoid Acids ()

Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester are diterpenoid methyl esters with rigid tricyclic frameworks. While sharing the ester functionality, their structural complexity and lack of heterocyclic rings result in distinct properties:

- Reactivity : Diterpene esters are less prone to hydrolysis due to steric hindrance, whereas the target compound’s smaller ester group may exhibit higher reactivity.

- Applications : Diterpenes are often studied for biological activity (e.g., antimicrobial), while dihydropyrroles may serve as intermediates in alkaloid synthesis .

Hydrogen Bonding and Crystallographic Behavior

- The 4-hydroxy group in the target compound enables strong hydrogen bonds, akin to amino groups in ’s compound. However, hydroxyl groups typically form stronger O–H···O/N bonds compared to N–H···O interactions, affecting crystal packing and melting points .

Ring Conformation and Puckering

The 2,5-dihydropyrrole ring adopts a non-planar conformation due to partial saturation. defines puckering coordinates for cyclic systems, suggesting that the target compound’s ring puckering amplitude (e.g., Cremer-Pople parameters) would differ from fully unsaturated pyrroles, influencing solubility and solid-state packing .

Data Tables

Table 1: Elemental and Functional Group Comparison

Table 2: Key Physicochemical Properties (Inferred)

Activité Biologique

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate, with the CAS number 96124-43-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrole family and features a unique structure that includes a benzyl group, a hydroxy group, and a carboxylate ester. The following sections provide a comprehensive overview of its biological activity based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| CAS Number | 96124-43-5 |

| Synonyms | Methyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate |

The synthesis of methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction proceeds through an addition mechanism followed by cyclization to form the pyrrole ring. The use of bases like sodium methoxide is common to facilitate this cyclization process .

Anticancer Activity

Methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate has been investigated for its anticancer properties. In vitro studies on related compounds have shown promising results against various cancer cell lines. For example, certain pyrrole derivatives have demonstrated significant tumor growth suppression in ovarian cancer xenografts in nude mice . The mechanism behind this activity may involve the modulation of signaling pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focusing on pyrrole derivatives found that compounds structurally similar to methyl 1-benzyl-4-hydroxy-2,5-dihydropyrrole-3-carboxylate exhibited potent activity against pathogenic bacteria and fungi. This highlights the potential utility of this compound in developing new antimicrobial agents .

- Anticancer Potential : Another investigation reported that certain pyrrole-based compounds were effective in inhibiting tumor growth in various cancer models. The study suggested that these compounds could serve as lead structures for designing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.